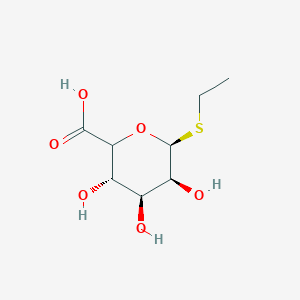

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of ketoprofen precursors and related compounds has been explored through various methods, including electrochemical synthesis and multistep syntheses involving different protecting groups and reagents (Biran et al., 2010); (Fischer, Burschka, & Tacke, 2014).

Molecular Structure Analysis

- Detailed characterizations of synthesized compounds, including molecular structure elucidation via NMR spectroscopy and X-ray crystallography, have been conducted to determine the configurations and conformations of various cyclohexene derivatives (Xie, Meyers, & Robinson, 2004); (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

- Research on cyclohexene derivatives includes studies on their formation via cyclization reactions and their utility as intermediates for further chemical transformations. Techniques such as rhodium-catalyzed cyclization have been explored for synthesizing structurally complex cyclopentanes and cyclohexenes (Miura, Shimada, & Murakami, 2005).

Aplicaciones Científicas De Investigación

Cyclization Reactions and Synthesis of Bicyclic Compounds

- Group 6 Fischer carbene complexes have been used in cyclization reactions with cyclohexanone enamines, leading to the synthesis of semibullvalenes and bicyclo[3.2.1]octen-ones. These reactions highlight the potential of cyclohexene derivatives in forming complex bicyclic structures with applications in organic synthesis (Barluenga et al., 2003).

Photochemical Transformations

- The irradiation of cyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne can lead to hexahydronaphthalen-1-ones, indicating the role of cyclohexene derivatives in photochemical transformations to produce cyclic compounds with potential applications in material science and pharmaceuticals (Witte & Margaretha, 1999).

Synthesis of Carotenoid Degradation Products

- The chemical transformation involving 1,4-conjugate dehydrobromination has been applied to synthesize 4-alkylidene-3,5,5-trimethylcyclohex-2-enones, leading to the production of megastigmatrienones and blumenol-A. This research signifies the potential of cyclohexene derivatives in synthesizing natural product analogues and degradation products of carotenoids (Ito et al., 1997).

Cytotoxic Compounds from Natural Sources

- A study on Zingiber cassumunar rhizomes led to the isolation of a phenylbutenoid dimer related to cyclohexene derivatives, exhibiting cytotoxic activity against human cancer cell lines. This underscores the potential of cyclohexene derivatives in the discovery of new bioactive compounds with therapeutic applications (Han et al., 2004).

Enzymatic Oxidation of Aroma Compounds

- Cytochromes P450 from Sorangium cellulosum have been shown to selectively oxidize carotenoid-derived aroma compounds, demonstrating the role of cyclohexene derivatives in biotechnological applications for the selective synthesis of valuable hydroxylated compounds (Litzenburger & Bernhardt, 2016).

Propiedades

IUPAC Name |

6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLMWKISWEECA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CCC(C)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699512 |

Source

|

| Record name | 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

CAS RN |

945426-65-3 |

Source

|

| Record name | 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)